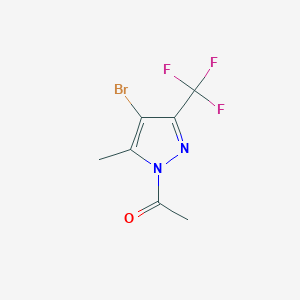

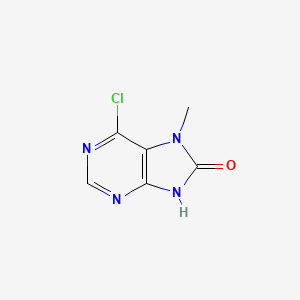

![molecular formula C22H17N3O4S B2549110 methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 1105224-33-6](/img/structure/B2549110.png)

methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate, is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been extensively studied for its potential biological activities. The structure of the compound suggests that it could have interesting chemical and physical properties, as well as potential biological activities, similar to other compounds with the thieno[3,2-d]pyrimidin core.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates involves the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a bromo-substituted compound followed by an Ullmann reaction to afford the final products . Similarly, the synthesis of methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate involves a five- to six-step process starting from 6-amino-2-mercaptopyrimidin-4-ol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidin ring system. The presence of substituents on this core structure can significantly affect the compound's electronic configuration and, consequently, its reactivity and interaction with biological targets. For instance, the introduction of a methoxy group and a methoxycarbonyl group on an anilinoquinazoline framework was found to be essential for cell growth inhibition activity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation with different nucleophiles to form a wide range of heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles . These reactions are typically facilitated by the presence of reactive functional groups such as amino, acetyl, or methoxycarbonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For example, the introduction of a benzyl group can lead to the formation of polymorphs with different crystal packing and hydrogen bonding patterns, as seen in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Heterocyclic Synthesis

- Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenyl-methyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared from corresponding acetoacetic esters and used as reagents for the preparation of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Medicinal Chemistry Applications

- N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues were synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The classical analogue was found to be the most potent dual inhibitor known to date, highlighting the scaffold's potential for therapeutic applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

Apoptosis Inducers

- The discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers was reported. Compounds within this class demonstrated significant antitumor activity in vitro and were highlighted for their potential as cancer therapeutics (Kemnitzer et al., 2009).

properties

IUPAC Name |

methyl 2-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-29-22(28)15-9-5-6-10-17(15)24-18(26)11-25-13-23-19-16(12-30-20(19)21(25)27)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGIYNDDHWDWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

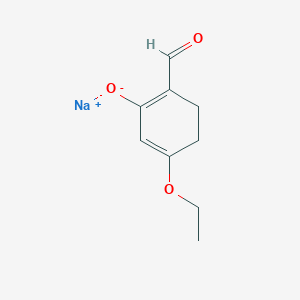

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

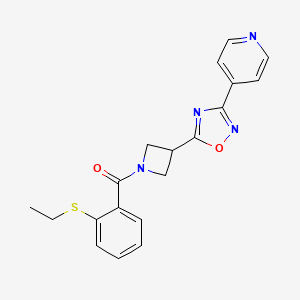

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

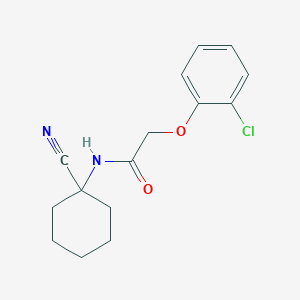

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)